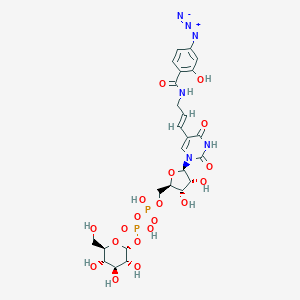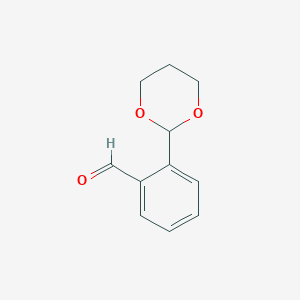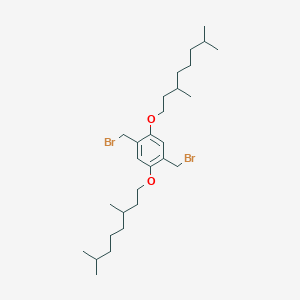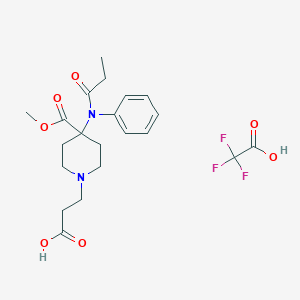![molecular formula C27H43NO6 B163308 (3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione CAS No. 258871-59-9](/img/structure/B163308.png)
(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione
Descripción general
Descripción
PF-1163A is a depsipeptide antifungal isolated from Penicillium that inhibits ergosterol synthesis (IC50 = 12 ng/ml). In S. cerevisiae transfected with ERG biosynthesis genes, PF-1163 inhibits ERG25p, a C-4 methyl oxidase in the ERG biosynthetic pathway, with a MIC value of 12.5 µg/ml, while a strain overexpressing ERG25p is resistant. It inhibits growth of C. albicans (MIC = 8 µg/ml) but not of other Candida strains, A. fumigatus, or HepG2 cells. It also acts synergistically with fluconazole to reduce growth of azole-resistant C. albicans (MICs = 1 and 0.0078 µg/ml alone and in combination, respectively). PF-1163A is a more polar form of PF-1163B.
Aplicaciones Científicas De Investigación
Antifungal Agent
PF-1163A is a depsipeptide antifungal . It’s isolated from Penicillium, a genus of fungi that is of major importance in the natural environment .
Inhibition of Ergosterol Synthesis
PF-1163A inhibits ergosterol synthesis with an IC50 value of 12 ng/ml . Ergosterol is a major component of fungal cell membranes, and its inhibition can lead to the disruption of fungal cell growth .
Inhibition of ERG25p
In S. cerevisiae transfected with ERG biosynthesis genes, PF-1163A inhibits ERG25p, a C-4 methyl oxidase in the ERG biosynthetic pathway, with a MIC value of 12.5 µg/ml . This suggests that PF-1163A could be used to study the ERG biosynthesis pathway .
Resistance in Overexpressing Strains
A strain of S. cerevisiae overexpressing ERG25p is resistant to PF-1163A . This could be useful in studying the mechanisms of resistance to antifungal agents .
Inhibition of C. albicans Growth
PF-1163A inhibits the growth of C. albicans with a MIC value of 8 µg/ml . However, it does not inhibit the growth of other Candida strains, A. fumigatus, or HepG2 cells .
Synergistic Effect with Fluconazole
PF-1163A acts synergistically with fluconazole to reduce the growth of azole-resistant C. albicans . This suggests that PF-1163A could be used in combination with other antifungal agents to enhance their effectiveness .
Mecanismo De Acción
Target of Action
PF-1163A, a depsipeptide antifungal compound isolated from Penicillium, primarily targets the enzyme ERG25p , a C-4 methyl oxidase in the ergosterol biosynthetic pathway . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of fungal cell membranes .
Mode of Action
PF-1163A interacts with its target, ERG25p, by inhibiting its function . This inhibition blocks the synthesis of ergosterol, leading to an accumulation of 4,4-dimethylzymosterol and a decrease of ergosterol . The disruption of ergosterol synthesis affects the integrity and function of the fungal cell membrane, leading to its antifungal activity .
Biochemical Pathways
The primary biochemical pathway affected by PF-1163A is the ergosterol biosynthetic pathway . By inhibiting the enzyme ERG25p, PF-1163A disrupts the conversion of 4,4-dimethylzymosterol to ergosterol . This disruption affects the composition and function of the fungal cell membrane, leading to the compound’s antifungal activity .
Result of Action
The inhibition of ergosterol synthesis by PF-1163A leads to a disruption in the integrity and function of the fungal cell membrane . This results in the antifungal activity of the compound, specifically against the pathogenic fungal strain Candida albicans .
Action Environment
The action of PF-1163A can be influenced by various environmental factors. . Additionally, PF-1163A acts synergistically with fluconazole to reduce the growth of azole-resistant C. albicans
Propiedades
IUPAC Name |
(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO6/c1-4-7-22(30)19-24-13-10-20(2)8-5-6-9-26(31)28(3)25(27(32)34-24)18-21-11-14-23(15-12-21)33-17-16-29/h11-12,14-15,20,22,24-25,29-30H,4-10,13,16-19H2,1-3H3/t20-,22+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBGPLZSWIQIOV-VQPAQMSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of (3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione (PF1163A) as an antifungal agent?
A1: (3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione (PF1163A) exerts its antifungal activity by inhibiting the enzyme C-4 sterol methyl oxidase (ERG25p). [, ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting ERG25p, PF1163A disrupts ergosterol production, leading to the accumulation of 4,4-dimethylzymosterol and a decrease in ergosterol levels within fungal cells. [] This disruption of the fungal cell membrane ultimately results in growth inhibition and fungicidal activity.
Q2: What evidence supports the conclusion that PF1163A targets C-4 sterol methyl oxidase?
A2: Two key pieces of evidence support the conclusion that PF1163A targets C-4 sterol methyl oxidase:
- Accumulation of 4,4-dimethylzymosterol: Treatment with PF1163A leads to the accumulation of 4,4-dimethylzymosterol in Saccharomyces cerevisiae, a model organism for studying ergosterol biosynthesis. [] This accumulation indicates a blockage in the ergosterol pathway at the step catalyzed by C-4 sterol methyl oxidase.
- Resistance in ERG25 overexpressing strain: Strains of Saccharomyces cerevisiae overexpressing the ERG25 gene, which encodes C-4 sterol methyl oxidase, exhibit resistance to PF1163A. [] This finding strongly suggests that ERG25p is the primary target of PF1163A.
Q3: What is the structural characterization of PF1163A?
A3: PF1163A is a 13-membered macrolide. Its structure comprises a derivative of N-methyl tyrosine and a hydroxy fatty acid. [] PF1163A and its closely related analog, PF1163B, differ only by an additional hydroxyl group on the side chain of PF1163A. [] The complete structure elucidation was achieved through spectroscopic analyses of degradation products and X-ray crystallography of the de-2-hydroxyethyl derivative of PF1163B. []
Q4: Have there been any studies on the structure-activity relationship (SAR) of PF1163A?
A4: While comprehensive SAR studies are not extensively described in the provided literature, the structural difference between PF1163A and PF1163B provides a starting point. The presence of an additional hydroxyl group in PF1163A suggests a potential role of this functional group in its antifungal activity or pharmacokinetic properties. Further investigation into the influence of modifications to the macrolide ring, the N-methyl tyrosine moiety, and the hydroxy fatty acid side chain could reveal crucial information for developing more potent or selective antifungal agents. []
Q5: What is the significance of PF1163A being isolated from a marine-derived fungus?
A5: The isolation of PF1163A and related macrolides from a marine-derived fungus, Penicillium meleagrinum var. viridiflavum, highlights the vast potential of marine environments as sources of novel bioactive compounds. [] Marine fungi, in particular, have demonstrated a remarkable capacity to produce structurally diverse secondary metabolites with unique biological activities. This finding underscores the importance of exploring marine biodiversity for discovering new therapeutic agents, including those with antifungal properties.
Q6: What are the potential advantages of PF1163A showing synergistic effects with fluconazole?
A6: The discovery that PF1163A exhibits synergistic effects with fluconazole against azole-resistant Candida albicans is particularly significant. [] This synergy suggests a potential strategy for combating the growing problem of antifungal resistance. By combining PF1163A with existing antifungals like fluconazole, it may be possible to achieve effective treatment outcomes with lower doses of each drug, potentially minimizing toxicity and reducing the emergence of resistance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




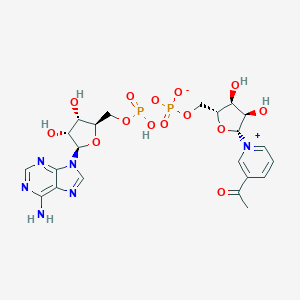
![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)
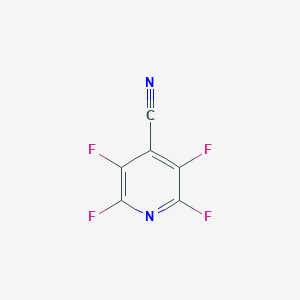
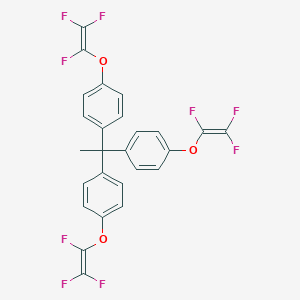
![Benzo[a]phenalen-3-one](/img/structure/B163240.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)
